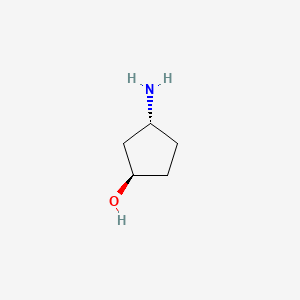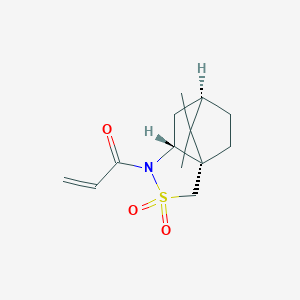
(1R,3R)-3-Aminocyclopentanol
Descripción general
Descripción
“(1R,3R)-3-Aminocyclopentanol” is a chemical compound with the molecular formula C5H11NO . It is used in research and development .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopentane ring with an amino group attached . The molecular weight of this compound is 101.15 .Physical And Chemical Properties Analysis
“this compound” has a boiling point of 179.4±33.0°C at 760 mmHg . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Metabotropic Excitatory Amino Acid Receptors
- Application : (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid and its variants are characterized for their potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors, highlighting their potential use in studying neurotransmission mechanisms (Schoepp et al., 1991).
Inhibition of Enzymatic Synthesis
- Application : Variants of 1-Aminocyclopentane-1-carboxylic acid act as competitive inhibitors of the synthesis of S-adenosyl-L-methionine, indicating a role in the study of enzymatic processes (Coulter et al., 1974).
Synthesis of Aminocyclopentanols
- Application : Aminocyclopentanols are synthesized as mimics of intermediates in the hydrolysis of α-D-galactosides, useful in biochemical research and drug development (Bøjstrup & Lundt, 2005).
Pharmacological Characterization
- Application : Pharmacological studies of 1-aminocyclopentane-1,3-dicarboxylic acid analogues provide insights into subtype selectivity and activity at metabotropic glutamic acid receptors, relevant for neuropharmacological research (Bräuner‐Osborne et al., 1997).
Synthesis and Characterization
- Application : The synthesis and characterization of 1-aminocyclopentane-1,3,4-tricarboxylic acid isomers contribute to understanding the effects at glutamate receptor subtypes, essential for medicinal chemistry and pharmacology (Acher et al., 1997).
Neurophysiological Effects
- Application : Investigation of 1S,3R-1-Aminocyclopentane-1,3-dicarboxylate's effects on hippocampal synaptic transmission and Purkinje cells in vivo aids in understanding neuronal signaling and potential therapeutic applications (Goh & Musgrave, 1993); (Lingenhöhl et al., 1993).
Anxiolytic and Antidepressant Effects
- Application : Research on group III metabotropic glutamate agonists like (1S,3R,4S)-1-aminocyclopentane-1,3,4-tricarboxylic acid highlights their potential anxiolytic and antidepressant effects, pertinent to psychopharmacology and mental health treatments (Tatarczyńska et al., 2002).
Carbocyclic Nucleoside Synthesis
- Application : Chirospecific synthesis of certain aminocyclopentane derivatives enables the development of carbocyclic nucleosides, significant in antiviral and antineoplastic drug synthesis (Bergmeier et al., 1993).
Metabotropic Glutamate Receptors in Seizures and Brain Injury
- Application : The role of metabotropic glutamate receptors in seizures and brain injury is explored using 1S,3R-ACPD, contributing to the understanding of neurological disorders and potential therapeutic targets (McDonald et al., 1993).
Safety and Hazards
“(1R,3R)-3-Aminocyclopentanol” is classified as a hazardous substance. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .
Propiedades
IUPAC Name |
(1R,3R)-3-aminocyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124555-33-5 | |
| Record name | rac-(1R,3R)-3-aminocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(11bR)-2,6-Bis(4-chlorophenyl)-4-hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068916.png)


![1h-Pyrrolo[2,3-c]pyridine-2-carboxylic acid,1-[(3-fluorophenyl)methyl]-,ethyl ester](/img/structure/B3068925.png)

palladium(II) dichloride](/img/structure/B3068946.png)
![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-A:3,4-A']dinaphthalen-4-YL)[(1R)-1-phenylethyl]amine](/img/structure/B3068952.png)
![N-(2-Methylphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B3068961.png)

![14-(4-Propylcyclohexyl)-12,16-dioxapentacyclo[15.8.0.02,11.03,8.020,25]pentacosa-1(17),2(11),3,5,7,9,18,20,22,24-decaene](/img/structure/B3068976.png)
![(11bR)-4-Hydroxy-2,6-diphenyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3068978.png)


